physicochemical properties of 5-Bromopyridine-2-sulfonyl chloride
physicochemical properties of 5-Bromopyridine-2-sulfonyl chloride
An In-depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Abstract
5-Bromopyridine-2-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Characterized by a highly reactive sulfonyl chloride group and a functionalized pyridine core, this compound serves as a versatile building block for the synthesis of a wide array of biologically active molecules. Its unique electronic and structural properties allow for precise chemical modifications, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, handling protocols, and key applications, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Profile
The utility of 5-Bromopyridine-2-sulfonyl chloride stems from its distinct molecular architecture. The structure features a pyridine ring, a six-membered heterocycle containing a nitrogen atom, which influences the molecule's electronic properties and solubility.[1] A bromine atom is substituted at the 5-position, offering a site for further functionalization through reactions like palladium-catalyzed cross-coupling.[1] The key to its reactivity, however, is the sulfonyl chloride (-SO₂Cl) group at the 2-position. The sulfur atom in this group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis for its primary applications in synthesis.[1][2]
Core Physicochemical Data
A summary of the essential is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 874959-68-9 | [2][3] |
| Molecular Formula | C₅H₃BrClNO₂S | [2] |
| Molecular Weight | 256.51 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 80-83 °C | [3] |
| Boiling Point | 301 °C at 760 mmHg | [3] |
| Solubility | Soluble in chloroform.[4] Insoluble in water. | |
| Storage Conditions | Store at 0-8 °C[2] or in a freezer at -20°C under an inert atmosphere.[3][4] |
Synthesis and Workflow
While multiple synthetic routes exist, sulfonyl chlorides are commonly prepared through the oxidative chlorination of corresponding sulfur compounds like thiols or the conversion of sulfonyl hydrazides.[5] A general and efficient method involves the reaction of a sulfonyl hydrazide with an N-halosuccinimide (NCS for chlorides, NBS for bromides).[5] This approach is often clean, rapid, and proceeds in high yields under mild conditions.[5]
Caption: General workflow for synthesizing sulfonyl chlorides.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of 5-Bromopyridine-2-sulfonyl chloride is dominated by the electrophilicity of the sulfonyl chloride functional group. This group readily reacts with a wide range of nucleophiles, making it a cornerstone for creating sulfonamides and sulfonate esters.
Sulfonamide Formation
The reaction with primary or secondary amines is one of the most important transformations, yielding sulfonamides. This functional group is a well-established pharmacophore present in numerous drugs, including antibacterial and diuretic agents.[1] The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.
Sulfonate Ester Formation
Similarly, reaction with alcohols or phenols produces sulfonate esters.[1] These esters are not only stable compounds but can also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, further expanding the synthetic possibilities.
Derivatization at the Bromine Position
The bromine atom on the pyridine ring provides a secondary site for modification. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of diverse aryl or alkyl groups.[1] This dual reactivity—at both the sulfonyl chloride and the bromine—makes it a highly valuable and versatile intermediate for building molecular complexity.[1]
Caption: Key reaction pathways for 5-Bromopyridine-2-sulfonyl chloride.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The sulfonyl chloride group gives rise to strong, characteristic absorption bands. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the pyridine ring will appear as distinct signals in the aromatic region. The strong electron-withdrawing effect of the sulfonyl chloride group will cause deshielding of adjacent protons, shifting their signals downfield.[6] ChemicalBook provides access to ¹H NMR spectra for this compound.[7]
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak corresponding to its mass. A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), which aids in confirming the compound's identity.[6]
Safety, Handling, and Storage
5-Bromopyridine-2-sulfonyl chloride is a reactive and hazardous chemical that requires careful handling.
-
Hazards : It is classified as corrosive and can cause severe skin burns and eye damage. It is also a skin sensitizer. The compound is moisture-sensitive and reacts with water, potentially liberating toxic gas.[8]
-
Handling : Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage : Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8][9] Recommended storage is in a dry, cool place, with temperatures between 0-8 °C[2] or in a freezer at -20 °C for long-term stability.[3][4] It is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[8]
Applications in Research and Development
The unique properties of 5-Bromopyridine-2-sulfonyl chloride make it a preferred intermediate in several high-value chemical industries.
-
Pharmaceutical Synthesis : It is a crucial building block for creating new drug candidates.[1][2] The ability to easily form sulfonamides and further derivatize the pyridine core allows medicinal chemists to generate libraries of complex molecules for screening and lead optimization in areas such as anti-inflammatory and antibacterial drug discovery.[2]
-
Agrochemical Development : In the agrochemical sector, it is used to synthesize novel herbicides and pesticides.[1][2] The specific molecular framework is leveraged to design compounds with high efficacy and selectivity for crop protection.[2]
-
Material Science : The compound is also utilized in creating specialty polymers and materials where the incorporation of the sulfonyl group can impart specific desired properties.[2]
Conclusion
5-Bromopyridine-2-sulfonyl chloride is a powerful and versatile reagent whose value is firmly established in synthetic chemistry. Its dual reactivity, stemming from the electrophilic sulfonyl chloride group and the modifiable bromine substituent, provides a robust platform for the construction of complex molecular architectures. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromopyridine-2-sulfonyl fluoride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Wang, X., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2729. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-chloropyridine-3-sulfonyl chloride (C5H2BrCl2NO2S). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the complexes CuL¹ (L¹ = 2-bromo-5-methylpyridine).... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromopyridine-2-sulfonyl chloride | 874959-68-9 [sigmaaldrich.com]
- 4. 5-BROMO-PYRIDINE-2-SULFONYL CHLORIDE CAS#: 874959-68-9 [m.chemicalbook.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. 5-BROMO-PYRIDINE-2-SULFONYL CHLORIDE(874959-68-9) 1H NMR spectrum [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 65001-21-0 CAS MSDS (5-BROMOPYRIDINE-3-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
